N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C26H24N2O and its molecular weight is 380.491. The purity is usually 95%.
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Scientific Research Applications
Facile Fabrication of Redox-active and Electrochromic Poly(amide-amine) Films
The study by Hsiao and Wang (2016) explores the synthesis of electropolymerizable monomers, including compounds similar to 4-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide, for the creation of redox-active and electrochromic poly(amide-amine) films. These films exhibit both electrochromic and fluorescent properties, with potential applications in smart windows, displays, and fluorescent labeling technologies. The electron-withdrawing amide groups in the synthesized monomers facilitate the electropolymerization process, leading to films with reversible electrochemical oxidation processes and significant color changes upon electro-oxidation S. Hsiao & Hui-min Wang, 2016.
Synthesis of 2-phenylamino-thiazole Derivatives as Antimicrobial Agents
Bikobo et al. (2017) report on the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers. These compounds, bearing structural similarities to the targeted chemical, showed significant antimicrobial activity against various pathogenic strains, with some derivatives surpassing reference drugs in efficacy. This research underlines the potential of such compounds in developing new antimicrobial agents, emphasizing the importance of the phenyl and benzamide groups in enhancing biological activity D. Bikobo, D. Vodnar, A. Stana, B. Tiperciuc, C. Nastasă, Maxime Douchet, O. Oniga, 2017.
Chain-growth Polycondensation for Well-defined Aramide
Research by Yokozawa et al. (2002) focuses on the synthesis of well-defined aramide and block copolymer containing aramide with low polydispersity. The process involved phenyl 4-(4-octyloxybenzylamino)benzoate polymerization to create aromatic polyamides with precise molecular weights. This methodology offers a new avenue for creating materials with specific properties, such as thermal stability and solubility, which are crucial for various industrial applications. The study highlights the role of benzamide derivatives in fabricating polymers with enhanced performance characteristics T. Yokozawa, Miyuki Ogawa, A. Sekino, Ryuji Sugi, A. Yokoyama, 2002.
Synthesis and Electrochromic Properties of Polyamides with Pendent Carbazole Groups
Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups, derived from N-(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)-3,5-diaminobenzamide and related compounds. These polyamides demonstrated significant thermal stability, photoluminescence, and electrochromic properties, indicating their suitability for applications in electronic devices and sensors. The research underscores the utility of benzamide derivatives in creating advanced materials with specific electrochemical and optical behaviors S. Hsiao, Hui-min Wang, Jun-Wen Lin, Wenjeng Guo, Yu-Ruei Kung, C. Leu, Tzong-Ming Lee, 2013.
Mechanism of Action
Target of Action
Similar compounds have been found to target the hippo pathway, specifically inducing the phosphorylation of lats1 and yap1/taz .
Mode of Action
It can be inferred that the compound interacts with its targets (lats1 and yap1/taz) by inducing their phosphorylation . This interaction could lead to changes in the activity of these targets, potentially suppressing cell viability .
Biochemical Pathways
The compound is likely to affect the Hippo signaling pathway, given its interaction with LATS1 and YAP1/TAZ . The Hippo pathway plays a crucial role in organ size control and tumorigenesis, among other cellular functions . Changes in this pathway could have significant downstream effects, potentially influencing cell proliferation, apoptosis, and other cellular processes .
Result of Action
It has been suggested that similar compounds can suppress cell viability both in vitro and in mouse xenografts by targeting the hippo pathway .
Properties
IUPAC Name |
4-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c29-26(21-13-11-20(12-14-21)19-6-2-1-3-7-19)27-17-18-10-15-25-23(16-18)22-8-4-5-9-24(22)28-25/h1-3,6-7,10-16,28H,4-5,8-9,17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCUQMCMJBTVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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